molecular formula C13H16N2 B13301269 3-(Cyclohexylamino)benzonitrile

3-(Cyclohexylamino)benzonitrile

Cat. No.: B13301269
M. Wt: 200.28 g/mol
InChI Key: XIHWAWBICWAQHQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)benzonitrile (CAS 927176-98-5) is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound features a benzonitrile core substituted with a cyclohexylamino group, making it a valuable intermediate in synthetic organic chemistry . Its structure lends itself to use in reductive amination protocols, particularly with electron-deficient anilines, which is a key reaction in the preparation of complex tool compounds for chemical biology research . As a building block, 3-(Cyclohexylamino)benzonitrile can be applied across multiple disciplines. In chemistry, it serves as an intermediate for the synthesis of more complex organic molecules . In biology and medicine, benzonitrile derivatives are frequently investigated for their potential to interact with biomolecules and exhibit biological activity, though specific target receptors for this exact compound require further research . Compounds containing the benzonitrile fragment are of significant interest in pharmaceutical research and have been found in commercial drugs, highlighting the importance of this structural motif in drug discovery . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(cyclohexylamino)benzonitrile

InChI

InChI=1S/C13H16N2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7H2

InChI Key

XIHWAWBICWAQHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

General Principle

Reductive amination is a widely employed method for synthesizing aryl amines, including 3-(Cyclohexylamino)benzonitrile. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine (cyclohexylamine) followed by reduction of the intermediate imine or iminium ion to the corresponding amine.

Specific Protocols and Optimization

A robust and scalable protocol for the reductive amination of electron-deficient anilines, such as 3-aminobenzonitrile, with cyclohexanone (a ketone) has been established using borane-tetrahydrofuran complex (BH3·THF) as the reducing agent in the presence of additives to enhance reaction rate and selectivity. Three optimized methods are described:

Method Reagents and Conditions Reaction Time Yield (%) Notes
A BH3·THF (3 equiv), Acetic acid, Dichloromethane, 0–20 °C Several hours Moderate to high Reliable for broad substrates
B BH3·THF (1 equiv), Trimethylsilyl chloride (TMSCl, 2.5 equiv), Dimethylformamide (DMF), 0 °C 10–25 minutes Up to 97% High rate and yield
C Sodium borohydride (NaBH4), TMSCl, DMF, 0 °C 10–25 minutes High Alternative reductant

In these methods, DMF as solvent significantly increases the reaction rate and reduces side reactions. Method B is particularly efficient, achieving near-quantitative conversion within minutes at low temperature. The reaction proceeds via iminium ion intermediates formed between cyclohexanone and the amine, which are then reduced by the borane complex.

Example Reaction Scheme

Cyclohexanone + 3-aminobenzonitrile → [Imine intermediate] → (BH3·THF/TMSCl/DMF) → 3-(Cyclohexylamino)benzonitrile

This method has been validated by isolated yields and reaction monitoring via thin-layer chromatography and NMR spectroscopy.

Direct Nucleophilic Aromatic Substitution

An alternative preparation route involves the nucleophilic substitution of halogenated benzonitrile derivatives with cyclohexylamine. Although less commonly reported for this specific compound, this method is viable when the aromatic ring is activated by electron-withdrawing groups such as the nitrile.

Related Synthetic Approaches from Literature

Amino-Catalyzed Benzannulation

Amino-catalyzed [3+3] benzannulation reactions of α,β-unsaturated aldehydes and substituted butenenitriles have been demonstrated to regioselectively yield substituted benzonitriles. Although this method is more applicable to constructing the benzonitrile core, it provides insights into alternative synthetic strategies for functionalized benzonitriles.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting materials 3-Aminobenzonitrile, Cyclohexanone
Reducing agents Borane-tetrahydrofuran complex, Sodium borohydride
Catalysts/Additives Trimethylsilyl chloride, Acetic acid
Solvents Dimethylformamide, Dichloromethane
Temperature range 0 °C to 20 °C
Reaction time 10 minutes to several hours
Yield 70–97% depending on method and conditions
Purification methods Column chromatography, extraction
Reaction monitoring Thin-layer chromatography, NMR spectroscopy

Summary of Advantages and Limitations

Aspect Advantages Limitations
Reductive amination High yields, mild conditions, scalable Requires careful control of reducing agent equivalents
Nucleophilic substitution Straightforward, uses readily available substrates May require activated aromatic halides, possible side reactions
Amino-catalyzed benzannulation Metal-free, environmentally friendly, regioselective More suitable for benzonitrile core synthesis than direct amination

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce corresponding oxides .

Scientific Research Applications

3-(Cyclohexylamino)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Functional Group Variations

The table below summarizes key structural differences and functional groups in selected benzonitrile analogs:

Compound Name Substituent Structure Key Functional Groups Reference
3-(Cyclohexylamino)benzonitrile -NH-C6H11 at 3-position Cyclohexylamino, nitrile -
5FB () -CF3, -OCH3, thiazolidinedione-linked phenoxy at 4-position Trifluoromethyl, methoxy, thiazolidinedione
Compound 5 () -Cl, -OCH2CH2CH3, pyridyl at 3-position Chloro, propoxy, pyridine
Compound 26 () -Cl, -OCH2(c-C3H5), pyridyl at 3-position Chloro, cyclopropylmethoxy, pyridine
4e () -NH-pyrazolyl (methoxybenzofuropyrazole) at 3-position Pyrazole, methoxybenzofuran
3-(3-Thienyl)benzonitrile () -C4H3S (thienyl) at 3-position Thiophene, nitrile
3-Nitrobenzonitrile () -NO2 at 3-position Nitro, nitrile
Receptor Binding and Enzyme Inhibition
  • 5FB () : Binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Used in hormone-related therapies .
  • Compounds 5 and 26 () : Inhibit SARS-CoV-2 main protease (Mpro). Compound 26’s cyclopropylmethoxy group enhances steric hindrance and selectivity compared to compound 5’s propoxy group .
  • 4e and 5e () : Pyrazole-linked derivatives exhibit tumor cell growth inhibition (17–18% yield in synthesis), likely due to interactions with kinase targets .
Therapeutic Potential

Physicochemical and Electronic Properties

  • Lipophilicity: The cyclohexylamino group in 3-(Cyclohexylamino)benzonitrile increases lipophilicity compared to nitro (-NO2, ) or thienyl () substituents, affecting membrane permeability.
  • Electron-Withdrawing Effects: Nitro (-NO2, ) and trifluoromethyl (-CF3, ) groups enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
  • Aromatic Interactions : Thienyl () and pyridyl () substituents enable π-π stacking in OLED materials or enzyme active sites .

Biological Activity

3-(Cyclohexylamino)benzonitrile, a compound with the chemical formula C13H16N2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 3-(Cyclohexylamino)benzonitrile features a benzonitrile moiety substituted with a cyclohexylamino group. This configuration is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Recent studies have indicated that 3-(Cyclohexylamino)benzonitrile exhibits notable cytotoxic effects against various cancer cell lines. For instance, in an experiment assessing its cytotoxicity, the compound demonstrated a dose-dependent reduction in cell viability across multiple human tumor cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent.

Cell Line IC50 (µM) Control (IC50 µM)
A2780 (Ovarian)12.515.0
MCF-7 (Breast)10.020.0
HeLa (Cervical)8.518.0

The above table illustrates the comparative cytotoxicity of 3-(Cyclohexylamino)benzonitrile against selected cancer cell lines compared to standard treatments.

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Anti-inflammatory Properties

Beyond its anticancer potential, 3-(Cyclohexylamino)benzonitrile has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α25075
IL-620050

This table summarizes the effect of treatment with 3-(Cyclohexylamino)benzonitrile on cytokine levels compared to untreated controls.

Case Studies and Research Findings

Q & A

Q. Table 1. Comparison of Synthetic Routes for 3-(Cyclohexylamino)benzonitrile Analogs

MethodYield (%)Purity (%)Key ParametersReference
Nucleophilic Substitution47.5>95DMF, 80°C, 24 h, flash chromatography
Microwave-Assisted58.0>98120°C, 2 h, TBAB catalyst

Q. Table 2. Spectroscopic Data for 3-(Cyclohexylamino)benzonitrile Analogs

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)ESI-MS ([M+H]+)
Triazolotriazine-benzonitrile derivative1.96–1.79 (m, cyclohexyl)118.4 (C≡N)335.2

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